molecular formula C19H24N2O4 B5576417 3',5'-DIETHYL 1',2',6'-TRIMETHYL-1',4'-DIHYDRO-[2,4'-BIPYRIDINE]-3',5'-DICARBOXYLATE

3',5'-DIETHYL 1',2',6'-TRIMETHYL-1',4'-DIHYDRO-[2,4'-BIPYRIDINE]-3',5'-DICARBOXYLATE

Cat. No.: B5576417
M. Wt: 344.4 g/mol
InChI Key: CXVIDBBACGACBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3’,5’-DIETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[2,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE is a chemical compound known for its role as a ferrochelatase inhibitor. This compound inhibits heme production by blocking the enzyme ferrochelatase, which catalyzes the addition of Fe²⁺ to protoporphyrin IX to create heme B . It has been studied for its effects on porphyrin and iron metabolism .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: The compound can be reduced under specific conditions to yield other products.

    Substitution: It can undergo substitution reactions where functional groups are replaced with others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3’,5’-DIETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[2,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE has several scientific research applications:

    Chemistry: Used as a reagent in various chemical reactions and studies.

    Biology: Studied for its effects on heme production and metabolism.

    Medicine: Investigated for its potential therapeutic applications in conditions related to heme metabolism.

    Industry: Utilized in the production of certain biochemical products.

Mechanism of Action

The compound exerts its effects by inhibiting ferrochelatase, the enzyme responsible for catalyzing the addition of Fe²⁺ to protoporphyrin IX to create heme B. This inhibition leads to a reduction in heme production, which can have various biological effects. Chronic administration of the compound induces Mallory-Denk body formation, a feature of alcoholic and non-alcoholic hepatitis, and reduces IL-12A methylation in mouse liver .

Comparison with Similar Compounds

Similar compounds include:

  • 3,5-Diethoxycarbonyl-1,4-dihydro-2,4,6-collidine
  • Dimethyl 1,4-dihydro-2,6-dimethyl-4-(2-isothiocyanatophenyl)-3,5-pyridinedicarboxylate

Compared to these compounds, 3’,5’-DIETHYL 1’,2’,6’-TRIMETHYL-1’,4’-DIHYDRO-[2,4’-BIPYRIDINE]-3’,5’-DICARBOXYLATE is unique in its specific inhibition of ferrochelatase and its effects on heme production .

Properties

IUPAC Name

diethyl 1,2,6-trimethyl-4-pyridin-2-yl-4H-pyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-6-24-18(22)15-12(3)21(5)13(4)16(19(23)25-7-2)17(15)14-10-8-9-11-20-14/h8-11,17H,6-7H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXVIDBBACGACBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=C(C1C2=CC=CC=N2)C(=O)OCC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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